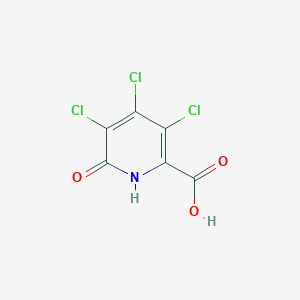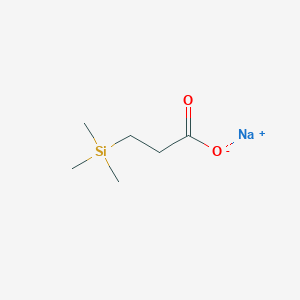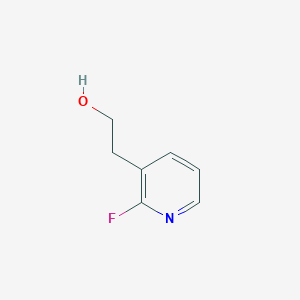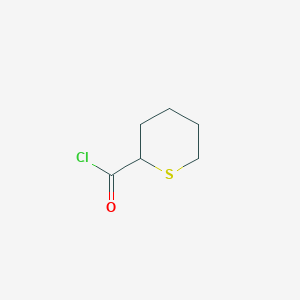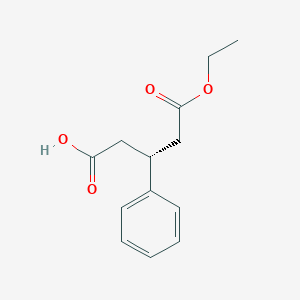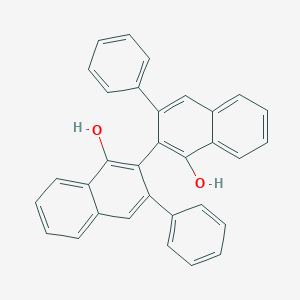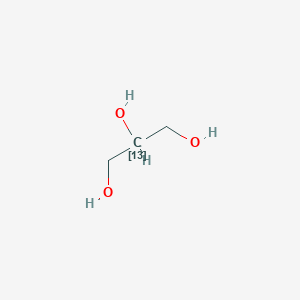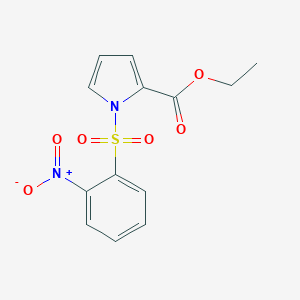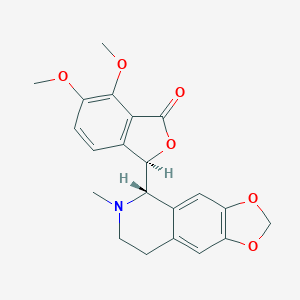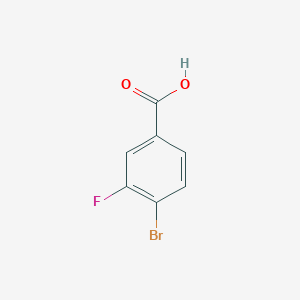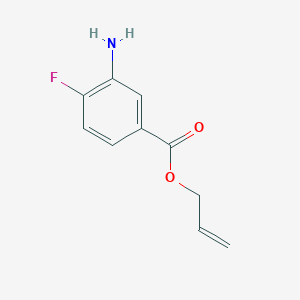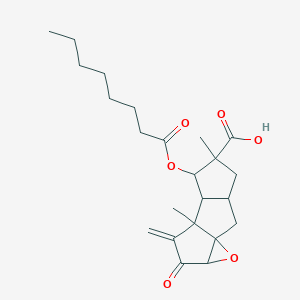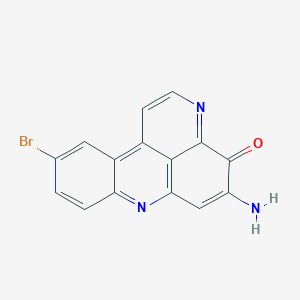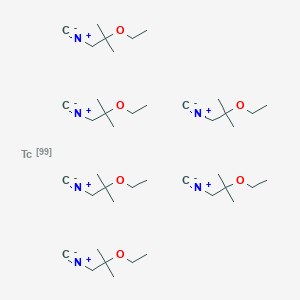
D-Idose
概要
説明
D-Idose is a rare sugar with a unique place in carbohydrate chemistry due to its instability and conformational flexibility. It is the most unstable of all the aldohexoses, which presents challenges for its study and utilization in various applications . Despite its rarity, D-Idose has been incorporated into macrocycles, such as monoaza-15-crown-5 lariat ethers, to investigate its potential in enantioselective catalysis . The synthesis of D-Idose and its derivatives from D-Glucose via seven-carbon sugars has been demonstrated, highlighting the practicality of generating this elusive monosaccharide [2
科学的研究の応用
Aldose Reductase Activity
D-Idose has been explored as a substrate for aldose reductase, an enzyme involved in diabetic complications. Research has shown that aldose reductase can act efficiently on D-Idose, offering an alternative to D-glucose for studying this enzyme. The kinetic properties of aldose reductase with D-Idose were found to be similar to those with D-glucose, making it a relevant model for diabetes research (Balestri et al., 2015).
Anti-Proliferative Activity in Cancer Research
D-Idose has demonstrated anti-proliferative effects against human leukemia cells. In a study, D-Idose at a concentration of 5 mM inhibited the proliferation of MOLT-4F leukemia cells by 60%. This suggests its potential as an anticancer agent, possibly targeting glucose metabolism pathways (Ishiyama et al., 2020).
Impact on Nematode Growth
D-Idose, among other rare sugars, has been found to inhibit the growth of the nematode Caenorhabditis elegans. This indicates potential applications in studying the biological effects of sugars on simple model organisms (Sakoguchi et al., 2016).
Synthesis and Stability
Research on the synthesis of D-Idose from D-glucose has been conducted, focusing on practical methods for producing this rare sugar. The studies explore the stability of D-Idose and methods to store its precursors for further conversion (Liu et al., 2019).
Computational Studies
Computational studies have been conducted to understand the molecular characteristics of D-Idose. These studies provide insights into the stability and intramolecular hydrogen bonding in D-Idose compared to other sugars, which is crucial for its biological activity (Mosapour Kotena & Mohamad, 2017).
Biotechnological Production
There is ongoing research into the biotechnological production of D-Idose, focusing on its applications in food systems and clinical treatments. The studies delve into the challenges and methodologies for producing this rare sugar in an efficient and scalable manner (Chen et al., 2018).
Safety And Hazards
In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Idose | |
CAS RN |
5978-95-0 | |
| Record name | D-idose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


